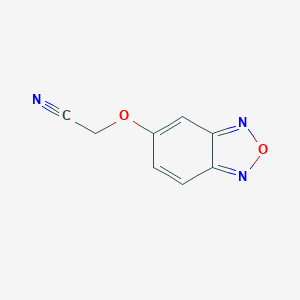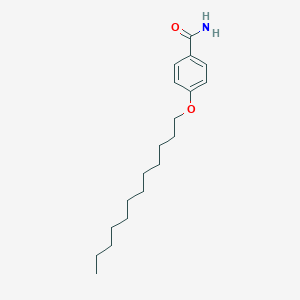
4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Vue d'ensemble
Description
4-(2H-1,2,3-Triazol-2-yl)benzaldehyde is a chemical compound with the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol It is characterized by the presence of a triazole ring attached to a benzaldehyde moiety
Applications De Recherche Scientifique
4-(2H-1,2,3-triazol-2-yl)benzaldehyde has found applications in several scientific research areas:
Medicinal Chemistry: It is used in the synthesis of cholesterol O-acyltransferase inhibitors, which have potential therapeutic applications.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Chemical Biology: The triazole moiety is a versatile scaffold for the development of molecular probes and bioorthogonal chemistry applications.
Mécanisme D'action
Target of Action
Triazole compounds have been known to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
It is known that triazole compounds can interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known that triazole compounds can have a wide range of effects due to their diverse biological activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Analyse Biochimique
Biochemical Properties
1,2,3-triazoles have been found to have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes .
Cellular Effects
1,2,3-triazole derivatives have been found to exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Molecular Mechanism
1,2,3-triazoles have been found to interact with a wide range of biomolecular targets and are highly stable to metabolic degradation .
Temporal Effects in Laboratory Settings
1,2,3-triazoles have been found to have immense chemical reliability, generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature .
Dosage Effects in Animal Models
1,2,3-triazole derivatives have been found to exhibit numerous biological activities at different dosages .
Metabolic Pathways
1,2,3-triazoles have been found to interact with a wide range of enzymes and cofactors .
Transport and Distribution
1,2,3-triazoles have been found to have the capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .
Subcellular Localization
1,2,3-triazoles have been found to have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde typically involves the reaction of 4-azidobenzaldehyde with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reaction, also known as the “click” reaction, is highly efficient and yields the desired triazole product in good yields. The reaction conditions generally include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate in a suitable solvent like water or a mixture of water and an organic solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of the click reaction can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2H-1,2,3-triazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: 4-(2H-1,2,3-triazol-2-yl)benzoic acid.
Reduction: 4-(2H-1,2,3-triazol-2-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but with a different triazole isomer.
4-(1H-1,2,3-Triazol-4-yl)benzaldehyde: Another isomer with the triazole ring attached at a different position.
4-(1H-1,2,3-Triazol-1-yl)benzaldehyde: Similar compound with the triazole ring attached at the 1-position.
Uniqueness
4-(2H-1,2,3-triazol-2-yl)benzaldehyde is unique due to the specific positioning of the triazole ring, which can influence its reactivity and binding properties. This positioning can lead to distinct biological activities and chemical reactivity compared to other isomers .
Propriétés
IUPAC Name |
4-(triazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWOTWHICQOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444964 | |
| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179056-04-3 | |
| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)








